Biotin-EDA-PEG5-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

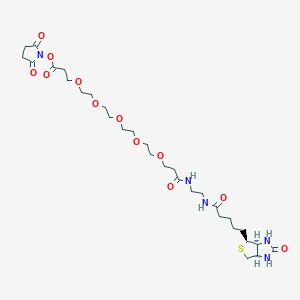

Biotin-EDA-PEG5-NHS enables efficient biotinylation of antibodies, proteins and other primary amine-containing biomolecules. NHS-activated biotin compound can react with primary amino groups (-NH2) to form stable, irreversible amide bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.

Applications De Recherche Scientifique

Drug Development and Delivery Systems

Biotin-EDA-PEG5-NHS is extensively utilized in the development of targeted drug delivery systems. The biotin moiety allows for specific targeting of biotin-binding proteins, such as avidin or streptavidin, facilitating the delivery of therapeutic agents directly to target cells. This specificity can improve the efficacy of drugs while minimizing side effects by concentrating the therapeutic action at the desired site.

Key Benefits:

- Targeted Delivery: Enhances the selectivity of drug action.

- Improved Solubility: The PEG component increases solubility and stability of drugs in biological systems, making them more effective when administered.

- Stability Enhancement: The stable amide bonds formed between NHS and primary amines ensure prolonged circulation time of the drug conjugates in the bloodstream .

Protein Labeling and Detection

The ability to biotinylate proteins is a crucial application of this compound. The NHS group reacts with primary amines on proteins, allowing for efficient labeling. This process is essential for various biochemical assays, including:

- Affinity Chromatography: Biotinylated proteins can be purified using streptavidin-coated beads.

- Pull-down Assays: Enables the study of protein-protein interactions by isolating specific proteins from complex mixtures .

- Immunoassays: Biotinylated antibodies can be used for detection in ELISA and Western blotting techniques.

Enzyme Kinetics and Protein Interaction Studies

This compound is also employed in studying enzyme kinetics and protein interactions. By tagging enzymes or substrates with biotin, researchers can monitor reaction rates and binding affinities more effectively. This application is vital in understanding metabolic pathways and enzyme mechanisms.

Example Case Study:

In a study involving enzyme kinetics, researchers used biotinylated substrates to measure binding affinities with various enzymes. The results indicated that biotinylation did not interfere with enzyme activity, thus validating its use as a labeling strategy .

Nanotechnology Applications

The compound has found applications in nanotechnology, particularly in the creation of nanoscale drug delivery vehicles. By conjugating drugs to nanoparticles via this compound, researchers can enhance the bioavailability and targeted action of therapeutics.

Advantages:

- Controlled Release: Nanoparticles can be engineered to release drugs at specific sites or under certain conditions.

- Increased Efficacy: Targeted delivery reduces systemic toxicity while enhancing therapeutic effects .

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C30H49N5O12S |

|---|---|

Poids moléculaire |

703.81 |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H49N5O12S/c36-24(4-2-1-3-23-29-22(21-48-23)33-30(41)34-29)31-9-10-32-25(37)7-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-8-28(40)47-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41)/t22-,23-,29-/m0/s1 |

Clé InChI |

XOCLEGZGRGGGTF-BOSRLCDASA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Biotin-EDA-PEG5-NHS |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.